METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
Overview
Description
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with methyl 2-aminobenzoate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The process parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({1-[3-METHYL-1-(4-AMINOPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
- METHYL 2-({1-[3-METHYL-1-(4-HYDROXYPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE
Uniqueness
METHYL 2-({1-[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-[1-[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-12(21-17-7-5-4-6-16(17)20(26)29-3)18-13(2)22-23(19(18)25)14-8-10-15(11-9-14)24(27)28/h4-11,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREYXENNLQFPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NC3=CC=CC=C3C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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